Carbocyclic-3'-deoxythymidine
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Overview
Description
Carbocyclic-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the molecule, making it a valuable tool in the development of antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-deoxythymidine typically involves the construction of the carbocyclic ring followed by the attachment of the thymine base. One common method includes the enantioselective [3+2] cycloaddition of α-nucleobase substituted acrylates to prepare chiral carbocyclic nucleoside analogs . The construction of the required quaternary carbon can be achieved using a [3,3]-sigmatropic rearrangement . Additionally, the installation of a methyl group in the 3’-position can be accomplished using a Horner-Wadsworth-Emmons reaction with triethyl 2-phosphonopropionate .
Industrial Production Methods: Industrial production of carbocyclic-3’-deoxythymidine may involve large-scale enzymatic processes due to their selectivity and efficiency. Practical enzyme-mediated assembly of carbocycles has been highlighted as a sustainable and affordable alternative for accessing such compounds .
Chemical Reactions Analysis
Types of Reactions: Carbocyclic-3’-deoxythymidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products: The major products formed from these reactions include various modified nucleoside analogs with potential antiviral properties .
Scientific Research Applications
Carbocyclic-3’-deoxythymidine has been extensively studied for its antiviral properties. It has shown promise in inhibiting the replication of human immunodeficiency virus (HIV) and other viruses by targeting viral enzymes such as reverse transcriptase . Additionally, it has applications in the study of nucleic acid metabolism and the development of antiviral therapies .
Mechanism of Action
The mechanism of action of carbocyclic-3’-deoxythymidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral replication is primarily due to its interaction with viral reverse transcriptase . The compound’s unique carbocyclic structure enhances its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Carbovir: Another carbocyclic nucleoside analog with potent antiviral activity.
Uniqueness: Carbocyclic-3’-deoxythymidine is unique due to its carbocyclic ring structure, which imparts greater stability and resistance to enzymatic degradation compared to its ribose or deoxyribose counterparts. This structural modification enhances its potential as a therapeutic agent by improving its pharmacokinetic properties .
Properties
CAS No. |
117957-63-8 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-7-5-13(11(16)12-10(7)15)9-3-2-8(4-9)6-14/h5,8-9,14H,2-4,6H2,1H3,(H,12,15,16)/t8-,9+/m1/s1 |
InChI Key |
RLYNPXSONXEUFO-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](C2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(C2)CO |
Origin of Product |
United States |
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